molecular formula C20H18N4O2 B2834762 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1187360-68-4

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B2834762
CAS RN: 1187360-68-4
M. Wt: 346.39
InChI Key: FQJXRJSXNABUSE-UHFFFAOYSA-N
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Description

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole, also known as EPO or Ethyl Pyrazole Oxadiazole, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess several unique properties that make it a promising candidate for various applications, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Computational and Pharmacological Potential

The research work conducted by Faheem (2018) explored the computational and pharmacological potential of novel derivatives including oxadiazole and pyrazole compounds. These derivatives were investigated for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study highlighted their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One compound demonstrated moderate inhibitory effects across all assays, suggesting its versatility in drug development and research applications (Faheem, 2018).

Antibacterial Activity

A series of novel oxadiazole derivatives were synthesized and their chemical structures characterized by Rai et al. (2009). These compounds were evaluated for antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Notably, one derivative exhibited significant antibacterial activity, showcasing the compound's potential in addressing microbial resistance and infection control (Rai et al., 2009).

Antimicrobial and Antitubercular Agents

Research by Shingare et al. (2022) focused on benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) were conducted to understand the inhibition potential. Certain compounds showed good activity against bacterial strains and M. tuberculosis, indicating their application in developing treatments for tuberculosis and bacterial infections (Shingare et al., 2022).

Antitumor Activities

A study by Jin (2014) designed and synthesized novel pyrazole derivatives containing the 1,3,4-oxadiazole moiety from 4-methoxyacetophenone. These compounds were evaluated for their in vitro anti-tumor activities using the MTT method. One particular derivative exhibited promising inhibition activities against Hep G2 cells, suggesting potential applications in cancer research and therapy (Jin, 2014).

Synthesis and Properties

Fedotov et al. (2022) explored the synthesis and properties of compounds involving pyrazole and triazolo[3,4-b][1,3,4]thiadiazoles. Their research aimed at evaluating the conditions for obtaining these compounds and investigating their biological potential. The synthesis conditions were optimized, and the structures of the compounds confirmed, indicating the scope for further exploration in chemical and pharmaceutical applications (Fedotov et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(m-tolyl)-1,2,4-oxadiazole, which is synthesized from m-toluidine and ethyl chloroformate. The second intermediate is 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 4-ethoxybenzaldehyde and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "m-toluidine", "ethyl chloroformate", "4-ethoxybenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole", "React m-toluidine with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate m-tolyl carbamate.", "Add sodium methoxide to the m-tolyl carbamate to form the final product 3-(m-tolyl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbaldehyde", "React 4-ethoxybenzaldehyde with hydrazine hydrate in the presence of a base such as sodium acetate to form the intermediate 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Decarboxylate the intermediate using a dehydrating agent such as phosphorus oxychloride to form the final product 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbaldehyde.", "Step 3: Coupling of intermediates to form final product", "React the two intermediates, 3-(m-tolyl)-1,2,4-oxadiazole and 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbaldehyde, in the presence of a condensing agent such as acetic anhydride and a catalyst such as pyridine to form the final product 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole." ] }

CAS RN

1187360-68-4

Product Name

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Molecular Formula

C20H18N4O2

Molecular Weight

346.39

IUPAC Name

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-9-7-14(8-10-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

FQJXRJSXNABUSE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C

solubility

not available

Origin of Product

United States

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